
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and an indane moiety linked via an ether bond to a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile typically involves the following steps:
Formation of the Tetrahydropyran Ether: The initial step involves the protection of a hydroxyl group using tetrahydropyran (THP) to form a tetrahydropyran ether. This is achieved by reacting the hydroxyl compound with dihydropyran in the presence of an acid catalyst.
Indane Derivative Formation: The next step involves the formation of the indane derivative. This can be achieved through various methods, such as Friedel-Crafts alkylation or acylation, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the tetrahydropyran ether with the indane derivative. This is typically done using a nucleophilic substitution reaction where the nitrile group is introduced.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the tetrahydropyran ether and indane derivatives are synthesized.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the tetrahydropyran group can be replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with various substituents replacing the tetrahydropyran group.
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran and indane moieties can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure but with an ethanol group instead of an indane moiety.
2-(Tetrahydro-2H-pyran-2-yloxy)propanenitrile: Similar structure with a propanenitrile group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Contains a propynyloxy group instead of an indane moiety.
Uniqueness
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile is unique due to the combination of the tetrahydropyran ring and the indane moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
13070-88-7 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-(oxan-2-yloxy)-1,3-dihydroindene-2-carbonitrile |
InChI |
InChI=1S/C15H17NO2/c16-11-15(18-14-7-3-4-8-17-14)9-12-5-1-2-6-13(12)10-15/h1-2,5-6,14H,3-4,7-10H2 |
Clave InChI |
DURQZMZVCBQYOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2(CC3=CC=CC=C3C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


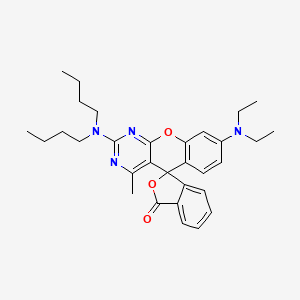
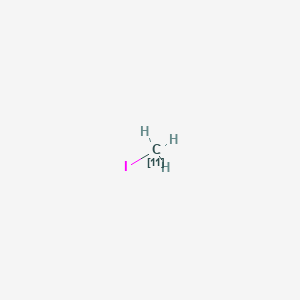
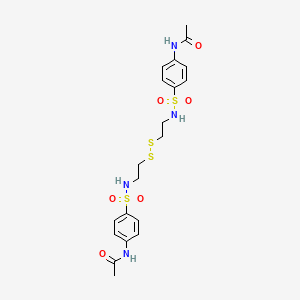



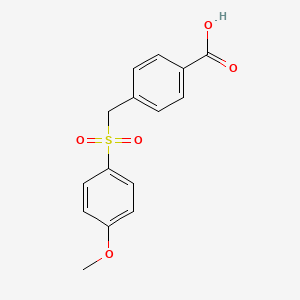
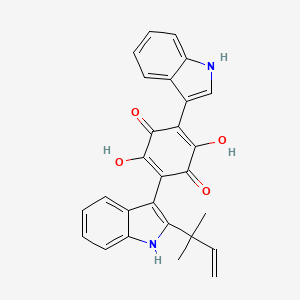

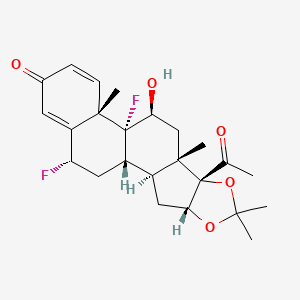

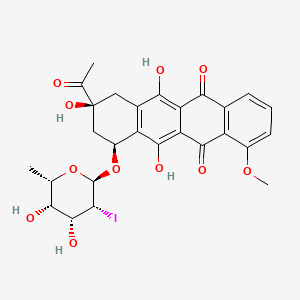
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)

